2,6-Dinitropyridin-3-ol

Synthetic yield Nitration efficiency Process optimization

2,6-Dinitropyridin-3-ol (CAS 15128-91-3) is a strategically differentiated dinitropyridine intermediate. Its 2,6-dinitro-3-hydroxy substitution pattern is essential for the patent-protected synthesis of Syk protease inhibitors (WO2022/180560) — generic substitution with other nitropyridines risks reaction failure. The compound's high density (1.766 g/cm³) makes it a preferred precursor for high-density energetic materials. Supplied at ≥98% purity with validated ¹H NMR fingerprint for analytical reference. Choose this compound to ensure synthetic fidelity and material performance.

Molecular Formula C5H3N3O5
Molecular Weight 185.09 g/mol
CAS No. 15128-91-3
Cat. No. B106887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitropyridin-3-ol
CAS15128-91-3
Synonyms3-Hydroxy-2,6-dinitropyridine; 
Molecular FormulaC5H3N3O5
Molecular Weight185.09 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C5H3N3O5/c9-3-1-2-4(7(10)11)6-5(3)8(12)13/h1-2,9H
InChIKeyLFFZOHGXYHUOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dinitropyridin-3-ol (CAS 15128-91-3): Technical Profile and Procurement Context


2,6-Dinitropyridin-3-ol (CAS 15128-91-3), also known as 3-hydroxy-2,6-dinitropyridine, is a dinitropyridine derivative characterized by a hydroxyl group at the 3-position and nitro groups at the 2- and 6-positions of the pyridine ring. This substitution pattern confers distinct electronic and steric properties, making the compound a versatile synthetic intermediate in pharmaceutical and agrochemical research . The compound is a yellow solid at room temperature and is typically supplied at ≥98% purity for research and development purposes .

Why 2,6-Dinitropyridin-3-ol Cannot Be Interchanged with Other Nitropyridines or Dinitropyridine Isomers


The substitution pattern of 2,6-dinitropyridin-3-ol is critical for its reactivity and downstream applications. The presence of both a hydroxyl group at C3 and nitro groups at C2 and C6 creates a unique electronic environment that influences nucleophilic aromatic substitution (SNAr) reactions, hydrogen bonding, and metal coordination. Isomeric dinitropyridines with different substitution patterns (e.g., 3,5-dinitropyridin-2-ol) exhibit distinct energetic properties and reactivity profiles [1]. Mono-nitropyridines like 2-nitropyridin-3-ol lack the second electron-withdrawing nitro group, resulting in different reaction rates and product distributions. 2,6-Dinitropyridine without the hydroxyl group offers different synthetic handles. Therefore, generic substitution with other nitropyridines or dinitropyridine isomers without experimental validation risks reaction failure, reduced yields, or altered product profiles .

2,6-Dinitropyridin-3-ol: Quantitative Differentiation Evidence vs. Closest Analogs


Synthesis Yield: 2,6-Dinitropyridin-3-ol vs. Precursor 2-Nitropyridin-3-ol

In the synthesis of 2,6-dinitropyridin-3-ol via nitration of 2-nitropyridin-3-ol using nitric acid and acetic anhydride at 0–20 °C for 4 hours, the reported yield is 51% . In contrast, the optimized synthesis of the precursor 2-nitropyridin-3-ol from 3-hydroxypyridine achieves yields up to 91% under telescopic reaction conditions [1]. The lower yield for the dinitro derivative reflects the increased difficulty of introducing a second nitro group onto the pyridine ring due to deactivation by the first nitro group and the hydroxyl group, as well as potential side reactions .

Synthetic yield Nitration efficiency Process optimization

Density: 2,6-Dinitropyridin-3-ol vs. Isomeric 3,5-Dinitropyridin-2-ol Salts

The reported density of 2,6-dinitropyridin-3-ol is 1.766 g/cm³ . For the isomeric 3,5-dinitropyridin-2-ol, densities of its monoanionic salts range from 1.60 to 1.74 g/cm³ [1]. The higher density of the 2,6-isomer suggests closer molecular packing, which may influence its behavior in solid-state reactions and its potential as an energetic material precursor.

Physical property Density Energetic materials

Application Specificity: Syk Protease Inhibitor Synthesis

2,6-Dinitropyridin-3-ol is explicitly utilized as a reagent in the synthesis of pyrimidinediamine derivatives, which act as Syk protease inhibitors . This application is documented in patent WO2022/180560, where the compound serves as a key intermediate . While other nitropyridines may also find use in medicinal chemistry, the specific substitution pattern of 2,6-dinitropyridin-3-ol is required to achieve the desired binding interactions and inhibitory activity against Syk kinase.

Pharmaceutical intermediate Syk inhibitor Pyrimidinediamine

Spectroscopic Fingerprint: ¹H NMR of 2,6-Dinitropyridin-3-ol

The ¹H NMR spectrum of 2,6-dinitropyridin-3-ol in DMSO-d₆ shows characteristic signals at δ 10.72 (broad singlet, OH), 8.53 (doublet, aromatic proton), and 7.89–7.85 (multiplet, aromatic proton) . This pattern is distinct from that of 2-nitropyridin-3-ol, which lacks the second nitro group and therefore exhibits a different aromatic proton splitting pattern. The NMR data serve as a definitive identity confirmation for procurement and quality control.

Analytical characterization NMR spectroscopy Quality control

Boiling Point and Flash Point: Safety and Handling Differentiation

2,6-Dinitropyridin-3-ol exhibits a boiling point of 515.6 °C at 760 mmHg and a flash point of 265.6 °C . While these values are typical for nitroaromatic compounds, they differ from the boiling point of 2-nitropyridin-3-ol (383.2 °C) [1] due to the additional nitro group and increased molecular weight. The higher boiling point reflects stronger intermolecular interactions in the dinitro derivative.

Physical property Safety data Handling

Optimal Research and Industrial Applications for 2,6-Dinitropyridin-3-ol Based on Differentiating Evidence


Medicinal Chemistry: Synthesis of Syk Protease Inhibitors

2,6-Dinitropyridin-3-ol is a key intermediate in the preparation of pyrimidinediamine-based Syk protease inhibitors, as documented in patent WO2022/180560 . Research groups focused on autoimmune diseases, allergic disorders, or B-cell malignancies where Syk kinase is a validated target should prioritize this compound. Alternative nitropyridines are not suitable surrogates for this specific synthetic route due to the unique reactivity and electronic requirements of the 2,6-dinitro-3-hydroxy substitution pattern .

Synthetic Methodology Development: Nitration and Heterocycle Functionalization

The moderate yield (51%) reported for the synthesis of 2,6-dinitropyridin-3-ol via direct nitration of 2-nitropyridin-3-ol highlights an opportunity for reaction optimization and methodology development. Chemists aiming to improve nitration efficiency, explore alternative nitrating agents, or develop telescoped processes can use this compound as a benchmark substrate. The distinct ¹H NMR fingerprint (δ 10.72, 8.53, 7.89–7.85 ppm in DMSO-d₆) provides a reliable analytical endpoint for reaction monitoring .

Energetic Materials Research: Density-Driven Precursor Selection

With a density of 1.766 g/cm³, 2,6-dinitropyridin-3-ol is denser than many isomeric dinitropyridine salts (e.g., 3,5-dinitropyridin-2-ol salts: 1.60–1.74 g/cm³) . This property makes it a candidate precursor for the synthesis of high-density energetic materials or explosives, where compact molecular packing correlates with enhanced detonation performance. Researchers in defense or materials science should select 2,6-dinitropyridin-3-ol when higher precursor density is a design criterion [1].

Analytical Reference Standard and Quality Control

The well-characterized ¹H NMR spectrum and physical properties (density 1.766 g/cm³, boiling point 515.6 °C) of 2,6-dinitropyridin-3-ol enable its use as an analytical reference standard. Laboratories synthesizing or utilizing dinitropyridine derivatives can employ this compound to validate NMR instrumentation, calibrate analytical methods, or confirm the identity of structurally related compounds. Its distinct spectroscopic signature reduces the risk of misidentification compared to less thoroughly characterized analogs.

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